molecular formula C13H24O11 B602402 2'-O-Methyllactose CAS No. 77667-98-2

2'-O-Methyllactose

Cat. No.: B602402
CAS No.: 77667-98-2
M. Wt: 356.33
Attention: For research use only. Not for human or veterinary use.
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Description

2’-O-Methyllactose: is a derivative of lactose, a disaccharide composed of galactose and glucose. This compound is characterized by the presence of a methyl group at the 2’ position of the galactose moiety.

Mechanism of Action

Target of Action

2’-O-Methyllactose, also known as 2’-O-Methyl Lactose, is a common nucleotide modification of ribosomal RNA (rRNA) and small nuclear RNA (snRNA) . The primary targets of 2’-O-Methyllactose are these RNA molecules, where it plays a significant role in their function and stability .

Mode of Action

The mode of action of 2’-O-Methyllactose involves the methylation of the 2’ hydroxyl group of the ribose moiety of any nucleotide, producing a methoxy group . This modification can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .

Biochemical Pathways

The biochemical pathways affected by 2’-O-Methyllactose primarily involve the translation and splicing functions related to rRNA and snRNA . By altering the conformation and stability of these RNA molecules, 2’-O-Methyllactose can influence the protein synthesis process and the overall gene expression within the cell .

Pharmacokinetics

The modification combined with the phosphodiester backbone exhibited a more rapid plasma clearance .

Result of Action

The result of 2’-O-Methyllactose action is the stabilization of RNA structures and prevention of their hydrolysis . This leads to an increase in the abundance and lifetime of alternative RNA conformational states . Moreover, 2’-O-Methyllactose modifications could enhance the specificity of CRISPR–Cas12a systems in discriminating single-base mutations .

Action Environment

The action of 2’-O-Methyllactose is influenced by the cellular environment. For instance, the presence of magnesium ions (Mg2+) can affect the stabilization of RNA structures by 2’-O-Methyllactose . Furthermore, the action of 2’-O-Methyllactose can be influenced by the overall cellular conditions, such as the presence of other RNA modifications and the cellular concentration of the target RNA molecules .

Biochemical Analysis

Biochemical Properties

2’-O-Methyllactose plays a significant role in biochemical reactions, particularly as a substrate and inhibitor for certain enzymes. It is known to interact with β-D-galactosidase from Escherichia coli, where it acts as both a substrate and an inhibitor . This interaction is crucial as β-D-galactosidase is responsible for the hydrolysis of β-galactosides into monosaccharides, a fundamental process in carbohydrate metabolism. The nature of this interaction involves the binding of 2’-O-Methyllactose to the active site of the enzyme, thereby inhibiting its activity and preventing the breakdown of other β-galactosides.

Cellular Effects

2’-O-Methyllactose has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with ribosomal RNA (rRNA) can lead to changes in translation and protein synthesis . This modification can alter the stability and structure of rRNA, impacting the overall efficiency of protein synthesis. Additionally, 2’-O-Methyllactose has been shown to affect the differentiation of human embryonic stem cells (hESCs) and the development of mouse brains by modulating rRNA methylation levels .

Molecular Mechanism

At the molecular level, 2’-O-Methyllactose exerts its effects through various mechanisms. One of the primary mechanisms involves the methylation of the 2’ hydroxyl group of ribose in RNA molecules . This modification can stabilize RNA structures, protect them from nuclease degradation, and influence their interactions with other biomolecules. The compound can also act as an inhibitor of β-D-galactosidase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of β-galactosides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-O-Methyllactose can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-O-Methyllactose can maintain its stability under specific storage conditions, such as at -20°C

Dosage Effects in Animal Models

The effects of 2’-O-Methyllactose vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and cellular metabolism. At higher doses, it may cause toxic or adverse effects. For instance, studies on other methylated compounds have shown that high doses can lead to cellular stress and apoptosis . Therefore, it is essential to determine the optimal dosage range for 2’-O-Methyllactose to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

2’-O-Methyllactose is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as β-D-galactosidase, which plays a crucial role in the hydrolysis of β-galactosides . This interaction can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Additionally, the methylation of RNA molecules by 2’-O-Methyllactose can impact RNA stability and translation, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of 2’-O-Methyllactose within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, 2’-O-Methyllactose can localize to various cellular compartments, where it exerts its effects on RNA methylation and enzyme inhibition .

Subcellular Localization

The subcellular localization of 2’-O-Methyllactose is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2’-O-Methyllactose may localize to the nucleus, where it can interact with rRNA and influence gene expression and protein synthesis . Understanding the subcellular localization of 2’-O-Methyllactose can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyllactose typically involves the isopropylidenation of lactose with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid. This reaction yields two products, which are then used to synthesize 2’-O-Methyllactose . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for 2’-O-Methyllactose are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methyllactose can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

  • 2’,6’-Di-O-Methyllactose
  • 2’-O-Benzyllactose

Comparison: 2’-O-Methyllactose is unique due to its specific methylation at the 2’ position, which imparts distinct structural and functional properties. Compared to 2’,6’-Di-O-Methyllactose, which has additional methyl groups, 2’-O-Methyllactose offers a simpler structure that may be advantageous in certain applications.

Properties

IUPAC Name

(3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUNULQKKRPSLU-LTEQSDMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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